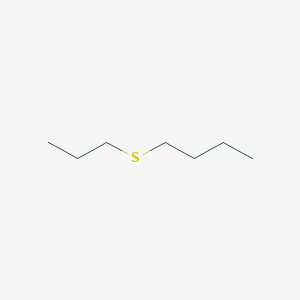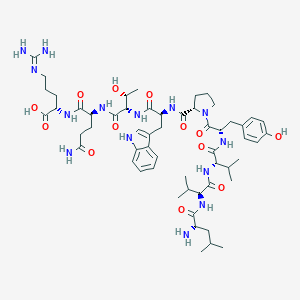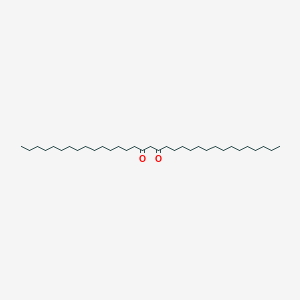
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .
Molecular Structure Analysis
The molecular formula of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is C11H7ClF3N . The molecular weight is 245.63 .Physical And Chemical Properties Analysis
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is a solid at room temperature . It has low solubility in water .Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis : This compound can serve as an important raw material and intermediate in organic synthesis . The specific reactions it’s involved in can vary widely depending on the context.
-
Pharmaceuticals : It can be used in the synthesis of various pharmaceutical compounds . For instance, the quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs .
-
Agrochemicals : This compound can also be used in the production of agrochemicals , potentially contributing to the development of more effective pesticides or fertilizers.
-
Dyestuffs : In the dyestuff industry, it might be used in the production of certain types of dyes .
-
Fluorinated Quinolines : Fluorinated quinolines, which include “4-Chloro-8-methyl-2-(trifluoromethyl)quinoline”, have a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They have found application in agriculture, and also as components for liquid crystals .
-
Medicament for Migraine : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, is a potential application .
-
Corrosion Inhibitor : This compound has been experimentally investigated as a corrosion inhibitor for mild steel in 1 M hydrochloric acid medium . The study was conducted using electrochemical methods such as polarization and electrochemical impedance techniques at 303–333 K . The results suggested that CTQ is a good corrosion inhibitor for mild steel in this context .
-
Fluorinated Building Blocks : It is also used as a fluorinated building block in chemical synthesis . These building blocks can be used to construct more complex molecules with specific properties.
-
Synthesis of Other Quinolines : This compound can be used in the synthesis of other quinolines . For example, it can be used to produce 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline, 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline, and 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride .
-
Production of Quinolinols : It can be used in the production of quinolinols , which are compounds that have a wide range of applications, including as intermediates in the synthesis of other compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-8-methyl-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYTYFOXVYEJRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575954 |
Source


|
| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
1701-25-3 |
Source


|
| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)










